molecular formula C13H24N2O5Pt B1141759 Enloplatin

Enloplatin

货号: B1141759
分子量: 483.42 g/mol
InChI 键: MTYYEDWZHRMBOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 恩洛铂通过铂与其配体的配位反应合成。该过程涉及在受控条件下,铂盐与适当的配体反应。 所用配体是含有四氢吡喃的胺和环丁烷二羧酸 .

工业生产方法: 虽然恩洛铂的具体工业生产方法尚未得到广泛的记录,但一般方法涉及大规模配位化学技术。 这些方法确保了化合物的纯度和一致性,这对其在医疗中的应用至关重要 .

化学反应分析

反应类型: 恩洛铂会发生各种化学反应,包括:

常见试剂和条件:

主要产物: 这些反应形成的主要产物取决于所用试剂的性质和具体条件。 例如,取代反应可以产生具有不同配体的新的铂配合物 .

科学研究应用

Clinical Applications

  • Treatment of Ovarian Cancer :
    • Enloplatin was specifically designed for use in patients with platinum-refractory ovarian cancer. In a phase II study involving 18 patients, a partial response was observed in one patient, with a median survival of 9.4 months . However, the overall efficacy was deemed minimal, indicating that while it may have some therapeutic potential, it is not a frontline treatment option.
  • Pharmacokinetics :
    • The pharmacokinetic profile of this compound resembles that of carboplatin, which suggests that the cyclobutanedicarboxylato ligand significantly influences its behavior in plasma . The drug's elimination half-life ranges from approximately 52 to 56 hours in blood plasma, which allows for sustained exposure in patients receiving treatment .
  • Side Effects and Toxicity :
    • This compound's side effects are primarily related to myelosuppression, which is dose-limiting. Nephrotoxicity is also noted but remains manageable . Unlike other platinum-based drugs, this compound does not exhibit significant neurotoxicity or ototoxicity, making it a potentially safer alternative for certain patient populations .

Comparative Analysis with Other Platinum-Based Drugs

Drug Efficacy Main Side Effects Cross-Resistance
This compoundMinimal in ovarian cancerMyelosuppression, nephrotoxicityCarboplatin, zeniplatin
CarboplatinEffective in various cancersMyelosuppression, nephrotoxicityLimited cross-resistance
CisplatinBroad efficacyNephrotoxicity, neurotoxicityHigh resistance in some tumors
OxaliplatinEffective for colorectal cancerPeripheral neuropathySome resistance mechanisms

Case Studies and Research Findings

  • Phase II Study Insights :
    • The phase II study on this compound highlighted its limited effectiveness against platinum-refractory ovarian cancer but provided valuable data on dosing and toxicity management. The study established that neutropenia was the most significant adverse effect encountered during treatment .
  • Potential Modifications :
    • Research into modifying platinum compounds has been ongoing to enhance their efficacy and reduce systemic toxicity. Strategies include the development of novel delivery systems and combination therapies that could potentially improve outcomes for patients resistant to traditional platinum therapies .
  • Nanotechnology Applications :
    • Advances in nanotechnology have led to the exploration of nanoparticle formulations that incorporate platinum-based drugs like this compound. These formulations aim to enhance targeted delivery to tumor sites while minimizing side effects through improved pharmacokinetics and biodistribution .

作用机制

恩洛铂通过与 DNA 结合并形成交联发挥作用,从而抑制 DNA 复制和转录。 这会导致癌细胞周期停滞和凋亡(程序性细胞死亡) . 恩洛铂的分子靶点包括 DNA 和参与 DNA 修复途径的各种蛋白质 .

类似化合物:

  • 顺铂
  • 卡铂
  • 奥沙利铂
  • 泽尼铂
  • 吡咯铂
  • 米铂
  • 塞布利铂
  • 螺铂
  • 依普铂
  • 奥马铂

比较: 恩洛铂在其特定的配体结构方面是独一无二的,该结构包括含有四氢吡喃的胺和环丁烷二羧酸。 这种结构影响其药代动力学和药效学,使其与其他铂类化合物有所不同 . 与一些其他铂类药物不同,恩洛铂显示出极低的肾毒性、神经毒性和耳毒性,但它会导致剂量限制性骨髓抑制 .

相似化合物的比较

  • Cisplatin
  • Carboplatin
  • Oxaliplatin
  • Zeniplatin
  • Picoplatin
  • Miboplatin
  • Sebriplatin
  • Spiroplatin
  • Iproplatin
  • Ormaplatin

Comparison: Enloplatin is unique in its specific ligand structure, which includes a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid. This structure influences its pharmacokinetics and pharmacodynamics, making it distinct from other platinum-based compounds . Unlike some other platinum drugs, this compound has shown minimal nephrotoxicity, neurotoxicity, and ototoxicity, but it does cause dose-limiting myelosuppression .

生物活性

Enloplatin is a novel platinum-based antineoplastic agent that has shown promise in the treatment of various cancers, particularly those resistant to traditional platinum therapies. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings, supported by data tables and relevant case studies.

This compound is characterized as a coordination complex of platinum, featuring two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid (CBDCA). The CBDCA ligand is similar to that of carboplatin, which influences its pharmacokinetic properties significantly .

The mechanism of action for platinum-based drugs, including this compound, involves several critical steps:

  • Transmembrane Transport : this compound enters tumor cells via passive diffusion and transport proteins such as organic cation transporters (OCT1-3) and copper transporter 1 (CTR1).
  • Hydration-Dissociation : Once inside the cell, it undergoes hydration to form reactive cationic species.
  • Target Migration : These species migrate to the nucleus.
  • DNA Binding : this compound forms intra- and interstrand crosslinks with DNA, primarily targeting the N7 position of guanine bases. This binding interferes with DNA replication and transcription, leading to apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has similar absorption characteristics to carboplatin. Studies have shown that this compound's distribution and elimination half-life are comparable to those of other platinum-based drugs, which is crucial for determining dosing regimens in clinical settings .

Case Study Overview

A notable clinical study evaluated the efficacy of this compound in patients with platinum-refractory ovarian cancer. In this phase II trial involving 18 evaluable patients, participants received intravenous infusions of this compound over 1.5 hours. The study aimed to determine the drug's effectiveness and safety profile .

Results Summary:

Study ParameterOutcome
Number of Patients 18
Complete Response 1 patient (5.6%)
Partial Response 3 patients (16.7%)
Stable Disease 9 patients (50%)
Progressive Disease 5 patients (27.8%)
Adverse Effects Mild to moderate; manageable

The results indicated a modest response rate, with approximately 22.3% of patients achieving either a complete or partial response . Adverse effects were primarily hematological, aligning with common side effects associated with platinum-based therapies.

Comparative Efficacy

In comparison to established agents like cisplatin and carboplatin, this compound exhibits a unique profile that may enhance its effectiveness against resistant cancer types. Research indicates that modifications in ligand structure can lead to improved selectivity for tumor cells and reduced toxicity profiles .

属性

IUPAC Name

[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYEDWZHRMBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does enloplatin exert its anti-tumor effects?

A: Like other platinum-based chemotherapy drugs, this compound's primary target is DNA. While the exact mechanism of action is still under investigation, research suggests that this compound forms crosslinks with DNA, primarily at guanine bases, disrupting DNA replication and transcription processes. [, ] These DNA adducts ultimately trigger cell cycle arrest and apoptosis, leading to tumor cell death.

Q2: What is the role of glutathione (GSH) in this compound resistance?

A: Elevated GSH levels have been implicated in resistance to several platinum-based drugs, including this compound. [, ] GSH, a potent intracellular antioxidant, can potentially deactivate this compound through direct interaction, decreasing its effective concentration and ability to form DNA adducts. [, ]

Q3: How is this compound metabolized and eliminated from the body?

A: this compound's pharmacokinetic profile closely resembles that of carboplatin, suggesting that the cyclobutanedicarboxylato (CBDCA) ligand plays a significant role in its metabolic fate. Elimination of this compound occurs primarily through renal excretion.

Q4: What is the current clinical status of this compound?

A: While this compound demonstrated some anti-tumor activity in a Phase II clinical trial for platinum-refractory ovarian cancer, it ultimately did not proceed to further clinical development. This decision likely stemmed from a combination of factors, including limited efficacy and significant dose-limiting toxicities, particularly neutropenia. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。